1-Azido-3-chloro-5-fluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

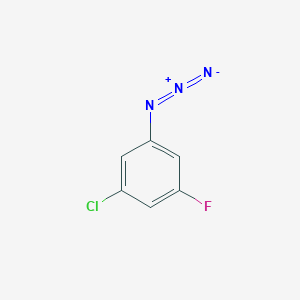

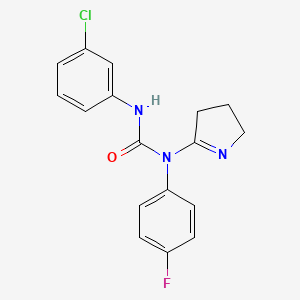

1-Azido-3-chloro-5-fluorobenzene is a chemical compound with the molecular formula C6H3ClFN3 . It is a derivative of benzene, which is a type of aromatic compound. The molecule contains an azide group (-N3), a chlorine atom, and a fluorine atom, each substituting a hydrogen atom on the benzene ring .

Molecular Structure Analysis

The molecular structure of 1-Azido-3-chloro-5-fluorobenzene consists of a benzene ring with azide, chlorine, and fluorine substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering of the carbon atoms in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azido-3-chloro-5-fluorobenzene include its molecular weight, which is 153.57 g/mol . It is typically stored at -20°C . More specific properties such as boiling point, melting point, and density are not provided in the search results .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Triazole Derivatives : Utilizing azidomethyl-benzene derivatives, including ones similar to 1-Azido-3-chloro-5-fluorobenzene, researchers have synthesized 1,4-disubstituted 1,2,3-triazoles demonstrating potential applications in corrosion inhibition, showcasing the utility of azido-fluorobenzenes in creating materials with specific chemical resistances (Negrón-Silva et al., 2013).

- Triazidation of Fluorobenzenes : Research on the selective defluorination and subsequent triazidation of fluorobenzenes has opened pathways to synthesizing new photoactive cross-linking agents for polymer chemistry, highlighting the role of azido-fluorobenzene derivatives in developing novel materials (Chapyshev & Chernyak, 2013).

Application in Polymer and Materials Science

- Photoactive Cross-linking Reagents : The creation of photoactive cross-linking agents from azidated fluorobenzenes underscores their potential in fabricating new polymer materials with enhanced properties and applications in organic synthesis and the preparation of organic magnetic materials (Chapyshev & Chernyak, 2013).

Medicinal Chemistry and Bioconjugation

- Labeling and Imaging : Azido-fluorobenzene derivatives have been employed in labeling peptides with fluorine-18 for positron emission tomography (PET) imaging, demonstrating their crucial role in the development of diagnostic tools in medicine (Thonon et al., 2009). This application showcases the importance of such compounds in advancing medical imaging techniques.

Advanced Synthesis Techniques

- Click Chemistry : The application of azido-fluorobenzene derivatives in click chemistry for synthesizing triazoles and other nitrogen-containing heterocycles illustrates the compound's versatility in facilitating rapid and selective synthesis methods, pivotal in both pharmaceutical and materials chemistry (Zhong & Guo, 2010).

properties

IUPAC Name |

1-azido-3-chloro-5-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-4-1-5(8)3-6(2-4)10-11-9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUBVJSPBSKCKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azido-3-chloro-5-fluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide](/img/structure/B2802657.png)

![2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide](/img/structure/B2802658.png)

![3-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2802661.png)

![2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2802662.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2802667.png)

![N-(2,4-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2802677.png)